2-Nitrobenzenesulfonyl chloride

Catalog No.
S595808
CAS No.
1694-92-4
M.F
C6H4ClNO4S
M. Wt
221.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrobenzenesulfonyl chloride

CAS Number

1694-92-4

Product Name

2-Nitrobenzenesulfonyl chloride

IUPAC Name

2-nitrobenzenesulfonyl chloride

Molecular Formula

C6H4ClNO4S

Molecular Weight

221.62 g/mol

InChI

InChI=1S/C6H4ClNO4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H

InChI Key

WPHUUIODWRNJLO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)Cl

Synonyms

2-Nitrobenzene-1-sulfonyl Chloride; 2-Nitrobenzenesulfonyl Chloride; 2-Nitrophenylsulfonyl Chloride; NSC 12991; o-Nitrobenzenesulfonyl Chloride; o-Nosyl Chloride

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)Cl
  • Introducing the 2-Nitrobenzenesulfonyl (Nos) Protecting Group

    2-NBSCl is a valuable reagent for introducing the 2-nitrobenzenesulfonyl (Nos) protecting group in organic synthesis []. The Nos group protects alcohols and amines by reacting with their hydroxyl or amino functionalities, respectively. This protection is advantageous because the Nos group is stable under a wide range of reaction conditions but can be readily cleaved using specific reagents when desired [].

  • Synthesis of Sulfonyl Esters and Amides

    2-NBSCl can be used to synthesize various sulfonyl esters and amides. Sulfonyl esters are a class of organic compounds with the general formula R-SO2-OR', where R and R' are organic groups. Amides, on the other hand, have the general formula R-C(O)-NR', where R, R', and N represent organic groups or hydrogen atoms. 2-NBSCl reacts with alcohols and amines in the presence of a base to form the corresponding Nos-protected sulfonyl esters and amides, respectively [].

  • Preparation of Nitroaromatic Compounds

    2-NBSCl can serve as a precursor for the synthesis of various nitroaromatic compounds. Through a series of reactions, the nitro group (NO2) of 2-NBSCl can be displaced by other functional groups, leading to the formation of substituted nitroaromatic compounds [].

2-Nitrobenzenesulfonyl chloride is an aromatic sulfonyl chloride compound with the chemical formula C6_6H4_4ClNO4_4S. It features a nitro group (-NO2_2) and a sulfonyl chloride group (-SO2_2Cl) attached to a benzene ring. This compound is typically encountered as a crystalline powder and is known for its reactivity, particularly with nucleophiles such as alcohols and amines, leading to the formation of sulfonamide derivatives .

2-Nitrobenzenesulfonyl chloride is a corrosive and irritating compound. It can cause severe skin burns, eye damage, and respiratory irritation upon exposure [].

  • Safety Precautions:
    • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling the compound [].
    • Work in a well-ventilated fume hood.
    • Avoid contact with skin, eyes, and clothing.
    • Store in a cool, dry place away from light and moisture [].

The primary reactions involving 2-nitrobenzenesulfonyl chloride include:

  • Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles. When reacted with alcohols or amines, it forms corresponding sulfonamide derivatives. For example:
    ROH+C6H4(NO2)(SO2Cl)ROSO2C6H4(NO2)+HClR-OH+C_6H_4(NO_2)(SO_2Cl)\rightarrow R-O-SO_2C_6H_4(NO_2)+HCl
  • Hydrolysis: In the presence of water, 2-nitrobenzenesulfonyl chloride hydrolyzes to yield 2-nitrobenzenesulfonic acid and hydrochloric acid:
    C6H4(NO2)(SO2Cl)+H2OC6H4(NO2)(SO3H)+HClC_6H_4(NO_2)(SO_2Cl)+H_2O\rightarrow C_6H_4(NO_2)(SO_3H)+HCl

While specific biological activities of 2-nitrobenzenesulfonyl chloride are not extensively documented, compounds of this class are often used in medicinal chemistry for their ability to modify biological molecules. They can serve as intermediates in the synthesis of pharmaceuticals and may exhibit antimicrobial properties due to their reactivity with amino acids and other biomolecules .

Several methods exist for synthesizing 2-nitrobenzenesulfonyl chloride:

  • Chlorination of 2-Nitrobenzenesulfonic Acid: This method involves the chlorination of 2-nitrobenzenesulfonic acid using thionyl chloride or phosphorus pentachloride.
    C6H4(NO2)(SO3H)+SOCl2C6H4(NO2)(SO2Cl)+HCl+HOSO3HC_6H_4(NO_2)(SO_3H)+SOCl_2\rightarrow C_6H_4(NO_2)(SO_2Cl)+HCl+HOSO_3H
  • Direct Sulfonation: Starting from nitrobenzene, sulfonation followed by chlorination can yield the desired product.

The applications of 2-nitrobenzenesulfonyl chloride encompass various fields:

  • Pharmaceutical Synthesis: It is utilized in the formation of sulfonamide drugs and other bioactive compounds.
  • Chemical Research: Acts as a reagent in organic synthesis for modifying alcohols and amines.
  • Analytical Chemistry: Employed in the derivatization of compounds for analytical purposes, enhancing their detectability .

Several compounds share structural similarities with 2-nitrobenzenesulfonyl chloride, including:

Compound NameStructureUnique Features
Benzenesulfonyl chlorideC6_6H5_5SO2_2ClLacks the nitro group; more stable and less reactive than its nitro counterpart.
p-Nitrobenzenesulfonyl chlorideC6_6H4_4(NO2_2)(SO2_2Cl)Nitro group at para position; different reactivity profile.
3-Nitrobenzenesulfonyl chlorideC6_6H4_4(NO2_2)(SO2_2Cl)Nitro group at meta position; affects steric hindrance and electronic properties.

The uniqueness of 2-nitrobenzenesulfonyl chloride lies in its specific positioning of the nitro group relative to the sulfonyl chloride, which influences its reactivity and applications in synthetic chemistry .

The protocol involves three sequential steps: Nosyl protection, Mitsunobu alkylation, and deprotection. Primary amines react with 2-nitrobenzenesulfonyl chloride to form N-nosyl sulfonamides, which are activated for nucleophilic substitution. The Mitsunobu reaction then facilitates alkylation using alcohols or alkyl halides, mediated by trialkylphosphines (e.g., triphenylphosphine) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). Deprotection via aromatic nucleophilic substitution with thiophenol under basic conditions regenerates free amines.

Scope and Limitations

The Nosyl group’s electron-withdrawing nitro substituent enhances sulfonamide acidity (pKa ~7), enabling alkylation at ambient temperatures. However, steric hindrance from bulky substituents and competing bis-nosylation at glycine residues remain challenges.

SubstituentAlkylation EfficiencyDeprotection Yield
Electron-withdrawing (e.g., -NO₂)High (minutes)>90%
Electron-donating (e.g., -OCH₃)Moderate (hours)70–85%
Bulky aryl groupsLowVariable

Data synthesized from

Representative Applications

  • Macrocyclic amine synthesis: Intramolecular Mitsunobu reactions with Nosyl-protected diamines yield medium-sized rings (8–10 members).
  • Peptide modification: N-nosyl-protected glycine residues undergo selective alkylation for secondary amine incorporation into peptide backbones.

Solid-Phase Peptide Synthesis Using Nosyl Protection Strategies

Nosyl chlorides enable efficient solid-phase synthesis (SPS) of peptides and polyamines through reversible protection of amines.

Core Methodology

  • Resin loading: Amines are immobilized on 2-chlorotrityl chloride resin via nucleophilic substitution.
  • Nosylation: 2-Nitrobenzenesulfonyl chloride reacts with resin-bound amines to form sulfonamide linkages.
  • Alkylation/functionalization: Mitsunobu or alkylation reactions introduce substituents.
  • Deprotection: Thiophenol-mediated cleavage releases free amines.

Advantages Over Traditional Methods

ParameterNosyl StrategyBoc Strategy
Acid StabilityResistant to 3M HClCleaved by TFA
Deprotection EaseMild (thiophenol/KOH)Harsh (HF/piperidine)
Racemization RiskMinimalModerate

Adapted from

Case Study: Philanthotoxin Synthesis

  • Polyamine chain assembly: Iterative alkylation of Nosyl-protected amines on resin generates spermine derivatives.
  • Cleavage optimization: Microwave-assisted deprotection accelerates release of bioactive compounds.

Tandem Carbon-Carbon/Nitrogen-Nitrogen Bond Formation Mechanisms

A tandem reaction sequence enables direct synthesis of indazole oxides and quinazolines from 2-nitrobenzenesulfonyl intermediates.

Reaction Pathway

  • N-Alkylation: 2-Nitrobenzenesulfonyl-protected amines react with α-bromo ketones to form α-(2-nitrobenzenesulfonyl)amino ketones.
  • Tandem Cyclization: DBU-mediated base induces sequential C-C bond formation (Fukuyama-type) and N-N bond formation, yielding indazole oxides.
  • Rearrangement: Further base treatment (e.g., DBU in DMF) converts indazole oxides to quinazolines via N-O bond cleavage and ring expansion.

Key Example: Quinazoline Synthesis

StepConditionsYield
NosylationLutidine, DCM, rt, 12h95%
CyclizationDBU, DMF, rt, 12h54%

Adapted from

Mechanistic Insights

  • Base role: DBU abstracts protons from sulfonamide nitrogen, activating N-N bond scission.
  • Intermediate characterization: Time-course NMR studies reveal transient sulfonamide intermediates before quinazoline formation.

Microwave-Assisted Deprotection Techniques

Microwave irradiation enhances efficiency in Nosyl group removal, critical for large-scale applications.

Conventional vs. Microwave Methods

ParameterTraditionalMicrowave-Assisted
Reaction Time24h (rt)6 min (MW)
Temperature25°C100–150°C
Reagent RequirementExcess thiophenolStoichiometric

Data from

Protocol Optimization

  • Solid-supported thiol: Polystyrene-bound thiophenol enables clean deprotection.
  • Microwave conditions: 200–300W irradiation in acetonitrile/KOH mixtures achieves full conversion.
  • Applications: Scalable synthesis of polyamines and peptide nucleic acids.

2-Nitrobenzenesulfonyl chloride serves as a key component in the tandem synthesis of indazole-1-oxides, which subsequently undergo base-catalyzed rearrangement to form quinazolines [5] [6]. The synthetic pathway involves a three-component reaction utilizing glycine, 2-nitrobenzenesulfonyl chloride, and bromoketones to generate N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides [5] [6]. These intermediates undergo tandem carbon-carbon followed by nitrogen-nitrogen bond formation to produce indazole-1-oxides with yields ranging from 68-91% [5] [6].

The transformation proceeds through formation of a Meisenheimer complex, where the electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack [5]. Base-catalyzed rearrangement of the resulting 2H-indazole 1-oxides yields quinazolines in 82-95% yield, providing an efficient route to these pharmaceutically important heterocycles [5] [6].

Dihydroquinoxalinone Derivatives

Solid-phase synthesis utilizing 2-nitrobenzenesulfonyl chloride enables the construction of 3,4-dihydroquinoxalin-2(1H)-ones through N-arylation reactions [7] [8]. The protocol involves protection of amine functionalities with the 2-nitrobenzenesulfonyl group, followed by alkylation and cyclization reactions [7]. The electron-withdrawing nature of the nitrobenzenesulfonyl group enhances the nucleophilicity of the protected amine, facilitating subsequent transformations under mild conditions [7] [8].

These dihydroquinoxalinone scaffolds demonstrate notable antiviral and anti-inflammatory activities, making them valuable targets for pharmaceutical development [8]. The synthetic approach achieves yields of 51-90% with excellent functional group compatibility [7] [8].

Medium-Sized Cyclic Amines

The Fukuyama-Mitsunobu strategy employs 2-nitrobenzenesulfonyl chloride as a protecting and activating group for the efficient synthesis of medium-sized cyclic amines (8-10 membered rings) [9]. The methodology involves initial protection of primary amines with 2-nitrobenzenesulfonyl chloride, followed by Mitsunobu alkylation and subsequent removal of the protecting group using thiophenol under basic conditions [9] [10].

This approach demonstrates exceptional efficiency for cyclization reactions that are typically challenging due to entropic factors associated with medium-ring formation [9]. The 2-nitrobenzenesulfonyl group acts as both a protecting group and an activating moiety, with pKa values around 7 enabling alkylation at ambient temperatures [9]. Yields of 80-90% are routinely achieved for eight- to ten-membered ring systems [9].

Imidazole Derivatives

Solid-phase synthesis of 2-alkylsulfonyl-imidazoles utilizes 4-nitrobenzenesulfonyl chloride in conjunction with immobilized α-acylamino ketones [12] [13]. The synthetic sequence involves sulfonylation with 4-nitrobenzenesulfonyl chloride, alkylation with α-bromoketones, and cleavage of the nitrobenzenesulfonyl protecting group [12]. The resulting α-acylamino ketones react with Fmoc-isothiocyanate to form Fmoc-thioureas, which undergo cyclization to the imidazole scaffold following Fmoc removal [12] [13].

The methodology enables incorporation of three diversity positions within the final imidazole products, providing access to libraries of compounds with varied substitution patterns [12]. Oxidation using meta-chloroperbenzoic acid converts the initial imidazole-thiones to the corresponding sulfonyl derivatives in 70-85% overall yield [12] [13].

Benzimidazole-Sulfonyl Hybrids

2-Nitrobenzenesulfonyl chloride facilitates the synthesis of benzimidazole-sulfonyl hybrid scaffolds through direct sulfonylation of benzimidazole derivatives [14] [15]. Treatment of 2-(4-aminophenyl)-1H-benzimidazole with sodium hydride followed by 2-nitrobenzenesulfonyl chloride under reflux conditions in dimethylformamide affords the desired products in 70-85% yield [14].

These hybrid structures demonstrate significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents [15]. The synthetic approach shows excellent functional group tolerance and can be adapted for solid-phase synthesis protocols [14] [15].

Triazole and Thiazole Frameworks

The reactivity of 2-nitrobenzenesulfonyl chloride extends to triazole sulfonylation, where N-unsubstituted 1,2,3-triazoles react to form regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles [16]. The reaction proceeds under basic conditions and provides access to novel triazole-sulfonyl derivatives with yields ranging from 60-80% [17] [16].

For thiazole synthesis, 2-aminothiazole derivatives react with various sulfonyl chlorides including 2-nitrobenzenesulfonyl chloride to form thiazole-sulfonamide derivatives [18] [19]. The reaction utilizes sodium carbonate in dichloromethane at room temperature, achieving yields of 75-92% with high selectivity [18] [19].

Morpholine Synthesis

Lewis acid-catalyzed morpholine synthesis employs 2-nitrobenzenesulfonyl-protected amino alcohols as key intermediates [20]. The methodology utilizes indium triflate as a Lewis acid catalyst in conjunction with N-bromosuccinimide or N-iodosuccinimide to generate halofunctionalized intermediates [20]. Subsequent treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene promotes cyclization to morpholine derivatives with 65-76% isolated yields [20].

The approach demonstrates excellent stereoselectivity and functional group tolerance, enabling the synthesis of morpholine derivatives from naturally derived amino alcohols [20]. The 2-nitrobenzenesulfonyl protecting group can be readily removed under standard conditions to afford the free morpholine products [20].

Benzothiazole Applications

Reactions of 2-hydrazinylbenzothiazole with 3-nitrobenzenesulfonyl chloride demonstrate both expected and unexpected reactivity patterns depending on the solvent employed [21] [22]. In acetone, an unexpected reaction occurs where the starting hydrazine reacts with the solvent to generate N-propylidene derivatives, while the sulfonyl chloride undergoes hydrolysis [21]. In methanol, the expected condensation product forms alongside protonated salts [21] [22].

These studies reveal the solvent-dependent behavior of nitrobenzenesulfonyl chlorides in heterocyclic synthesis and highlight the importance of reaction conditions in controlling product distribution [21] [22].

Heterocyclic FrameworkKey Reaction TypeTypical Yield (%)Notable Features
Indazole-1-oxidesTandem cycloaddition68-91Temperature-dependent selectivity
QuinazolinesBase-catalyzed rearrangement82-95Meisenheimer complex formation
DihydroquinoxalinonesSolid-phase N-arylation51-90Antiviral activity
Medium-sized cyclic aminesFukuyama-Mitsunobu80-90Entropy-controlled cyclization
Imidazole derivativesThree-component synthesis70-85Multiple diversity points
Benzimidazole hybridsDirect sulfonylation70-85Antimicrobial activity
Morpholine derivativesLewis acid catalysis65-76Stereoselective synthesis

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (38.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (61.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (41.86%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1694-92-4

Wikipedia

2-nitrobenzenesulfonyl chloride

General Manufacturing Information

Photographic film paper, plate, and chemical manufacturing
Benzenesulfonyl chloride, 2-nitro-: ACTIVE

Dates

Last modified: 08-15-2023

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